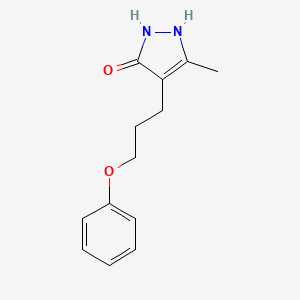
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FMA is a member of the acetanilide class of compounds and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties and can be used to treat pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide. One direction is to study the potential use of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of cancer. Another direction is to study the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide in more detail, in order to gain a better understanding of its biochemical and physiological effects. Additionally, further research is needed to determine the safety and toxicity of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide, in order to establish its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide can be used as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-6-13(7-4-11)9-16(19)18-15-10-14(17)8-5-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLXWGMXSDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)


![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)